4-Methyl-7-(propan-2-yl)-2H-1,3-benzodioxole
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Overview
Description
4-Methyl-7-(propan-2-yl)-2H-1,3-benzodioxole is an organic compound belonging to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with a methyl group at the 4-position and an isopropyl group at the 7-position. Benzodioxoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-(propan-2-yl)-2H-1,3-benzodioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of catechol with isopropyl bromide in the presence of a base, followed by methylation at the 4-position using methyl iodide. The reaction conditions often involve the use of solvents like acetone or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-(propan-2-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxoles, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-7-(propan-2-yl)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-7-(propan-2-yl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-7-(propan-2-yl)furo[3,2-c]pyridine
- 4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
Uniqueness
4-Methyl-7-(propan-2-yl)-2H-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable in specific applications .
Properties
CAS No. |
72096-95-8 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-methyl-7-propan-2-yl-1,3-benzodioxole |
InChI |
InChI=1S/C11H14O2/c1-7(2)9-5-4-8(3)10-11(9)13-6-12-10/h4-5,7H,6H2,1-3H3 |
InChI Key |
RQLWGWKLWTUXGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(C)C)OCO2 |
Origin of Product |
United States |
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